4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]sulfonyl-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c21-26(22,16-3-1-2-13-17(16)19-25-18-13)20-7-6-12(9-20)11-4-5-14-15(8-11)24-10-23-14/h1-5,8,12H,6-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVGZLFEAUPWAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC5=NSN=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antimicrobial, anti-inflammatory, and analgesic properties.
Chemical Structure and Properties
The compound features a complex structure incorporating a benzo[d][1,3]dioxole moiety and a thiadiazole ring. The molecular formula is , with a molecular weight of approximately 372.39 g/mol. The presence of sulfonyl and pyrrolidine groups enhances its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:
- Formation of the pyrrolidine derivative : This is achieved through the reaction of benzo[d][1,3]dioxole with appropriate amines.
- Sulfonation : The pyrrolidine derivative is then sulfonated to introduce the sulfonyl group.
- Cyclization : Finally, the thiadiazole ring is formed through cyclization reactions involving thiosemicarbazide derivatives.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial properties. The compound was tested against various bacterial strains using the disc diffusion method:
| Bacterial Strain | Activity Level | Standard Comparison |
|---|---|---|
| Staphylococcus aureus | Good | Ofloxacin |
| Bacillus subtilis | Moderate | Ofloxacin |
| Salmonella sp. | Moderate | Ofloxacin |
| Pseudomonas sp. | Good | Ofloxacin |
The results indicated that this compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria .
Anti-inflammatory Activity
The anti-inflammatory effects were assessed using the carrageenan-induced rat paw edema model. The compound demonstrated significant reduction in edema compared to the standard drug diclofenac sodium:
| Treatment | Edema Reduction (%) | Standard Comparison |
|---|---|---|
| Compound | 70% | Diclofenac Sodium |
| Control | 10% | - |
This suggests that the compound may be effective in reducing inflammation .
Analgesic Activity
Analgesic properties were evaluated using the tail flick method in rodents. The findings revealed that:
| Treatment | Reaction Time (s) | Standard Comparison |
|---|---|---|
| Compound | 8.5 | Aspirin (7.0 s) |
| Control | 3.0 | - |
The increased reaction time indicates notable analgesic activity .
Case Studies
A study conducted on similar compounds showed that modifications in the thiadiazole structure can significantly influence biological activity. For instance, compounds with increased lipophilicity exhibited enhanced antibacterial effects, suggesting that structural optimization could lead to more potent derivatives .
Q & A
Q. What statistical methods validate biological activity data?
- Protocol : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., IC₅₀ values across cell lines). Use GraphPad Prism® for dose-response curve fitting (four-parameter logistic model). Report 95% confidence intervals and p-values <0.05 .
Q. How to address low reproducibility in synthetic yields?
- Troubleshooting :
- Ensure anhydrous conditions via molecular sieves or argon atmospheres.
- Standardize reagent sources (e.g., use freshly distilled thionyl chloride).
- Validate purity of starting materials via GC-MS .
Future Directions
Q. What computational tools predict its pharmacokinetic properties?
- Tools : SwissADME for bioavailability radar, ADMETlab 2.0 for toxicity profiling. Key parameters: LogP (target 2–3 for oral bioavailability), topological polar surface area (<140 Ų for blood-brain barrier penetration) .
Q. How to design derivatives with reduced cytotoxicity?
- Strategy : Introduce PEGylated side chains to enhance hydrophilicity. Test in hemolysis assays (RBC lysis) and mitochondrial toxicity assays (JC-1 staining) to prioritize safer candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
